molecular formula C5H9ClN4O2 B2649399 2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride CAS No. 2361677-70-3

2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride

Cat. No.: B2649399
CAS No.: 2361677-70-3
M. Wt: 192.6
InChI Key: OUXXZVYISOJRCH-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The hydrochloride form of this compound enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride typically involves the use of 3-amino-1,2,4-triazole as a starting material. One common method includes the reaction of 3-amino-1,2,4-triazole with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar biological activities.

    3-Amino-1,2,4-triazole: A precursor used in the synthesis of various derivatives.

    Fluconazole: An antifungal agent containing the 1,2,4-triazole ring.

    Anastrozole: An anticancer drug with a 1,2,4-triazole moiety

Uniqueness

2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to other similar compounds .

Properties

IUPAC Name

2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c6-1-4-7-3-9(8-4)2-5(10)11;/h3H,1-2,6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXXZVYISOJRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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